(5-Bromofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
Description
(5-Bromofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure combining a bromofuran moiety with a pyridinyl-indolinyl methanone framework, making it an interesting subject for study in medicinal chemistry and related disciplines.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-17-4-3-16(23-17)18(22)21-10-7-14-11-13(1-2-15(14)21)12-5-8-20-9-6-12/h1-6,8-9,11H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZBVKDVUXTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the bromination of furan to obtain 5-bromofuran-2-carboxaldehyde . This intermediate is then subjected to various reactions, including condensation and cyclization, to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and employing purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activity, including antiviral, anticancer, and antimicrobial properties.
Medicine: As a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Bromofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving binding to receptors or enzymes that play a role in various biological processes . Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furaldehyde: Shares the bromofuran moiety but lacks the indolinyl and pyridinyl groups.
Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Pyridine derivatives: Compounds with a pyridine ring, often used in medicinal chemistry for their pharmacological properties.
Uniqueness
What sets (5-Bromofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Biological Activity
The compound (5-Bromofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a brominated furan ring and an indolin moiety, which are known to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines. The IC50 values indicate effective cytotoxicity, particularly against breast cancer (MCF-7) and leukemia (Jurkat) cell lines.
-
Mechanism of Action :
- Apoptosis Induction : Flow cytometry analysis has shown that the compound induces apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the sub-G1 phase, indicating its potential to prevent cancer cell division.
- Antiangiogenic Activity : In vivo studies using the chick chorioallantoic membrane (CAM) assay revealed that the compound inhibits angiogenesis, which is crucial for tumor growth and metastasis.
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 cells reported an IC50 value of approximately 5 µM. The compound was found to effectively inhibit cell migration and invasion, suggesting its utility in preventing metastasis .
Study 2: Mechanistic Insights
Another investigation explored the molecular docking of this compound with matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. The binding energies were calculated at -9.0 kcal/mol and -7.8 kcal/mol, respectively, indicating strong interactions that could inhibit tumor progression .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Cell Proliferation Inhibition | MCF-7 | 5 | Apoptosis induction |
| Cell Proliferation Inhibition | Jurkat | 4.64 | Cell cycle arrest |
| Antiangiogenic Activity | CAM Assay | N/A | Inhibition of blood vessel formation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-Bromofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone?
- Methodology : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to link the bromofuran and pyridinyl-indolinyl moieties. For brominated heterocycles, palladium-catalyzed coupling is effective, as seen in analogous bromopyridine derivatives .
- Key considerations : Optimize reaction temperature (80–120°C) and solvent polarity (DMF or THF) to enhance yield. Monitor progress via TLC or HPLC.
Q. How can spectroscopic techniques (IR, NMR) confirm the compound’s structure?
- IR analysis : Identify carbonyl (C=O) stretching vibrations near 1700–1750 cm⁻¹ and heterocyclic C-Br bonds at 550–650 cm⁻¹, as demonstrated in bromobenzofuran analogs .
- NMR profiling :
- ¹H NMR : Pyridinyl protons appear as deshielded signals (δ 8.5–9.0 ppm). Indolinyl protons show splitting patterns typical of fused bicyclic systems (δ 6.5–7.5 ppm).
- ¹³C NMR : Carbonyl carbons resonate at δ 190–200 ppm; brominated furan carbons are downfield (δ 110–120 ppm) .
Q. What preliminary assays assess the compound’s bioactivity?
- In vitro screens : Test inhibition of kinase or GPCR targets using fluorescence polarization or ELISA. For indolinyl-containing analogs, prioritize cancer-related pathways (e.g., tyrosine kinases) .
- Dosage : Use a gradient (1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., staurosporine for kinase assays).
Advanced Research Questions
Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities?
- Crystallization : Grow crystals via slow evaporation in ethanol/water (4:1). For brominated compounds, heavy atoms improve diffraction resolution .
- Data refinement : Use SHELX or OLEX2. Typical metrics:
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| C-C bond precision | ±0.002 Å |
| Space group | P2₁/c (common for fused heterocycles) |
- Validation : Compare bond lengths/angles with DFT calculations .
Q. What strategies address contradictions in biological activity data across studies?
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293), buffer pH (7.4), and incubation time (24–48 hrs).
- Solubility adjustments : Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity. For low solubility, employ β-cyclodextrin encapsulation .
- Meta-analysis : Cross-reference PubChem BioActivity data with in-house results to identify outliers .
Q. How can computational modeling predict reactivity or binding modes?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina with PDB targets (e.g., 1XKK for kinase binding). Score poses using binding affinity (ΔG ≤ -8 kcal/mol) .
Q. What methods improve solubility for in vivo studies?
- Salt formation : Screen hydrochloride or sodium salts via pH-solubility profiling.
- Co-solvents : Test PEG-400 or Captisol® (≥20% w/v) in PBS. Monitor stability via HPLC over 72 hours .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Scaffold modifications : Replace bromofuran with thiophene (electron-rich) or pyrimidine (hydrogen-bonding). For indolinyl, introduce methyl or fluoro substituents .
- Activity cliffs : Synthesize 10–15 analogs with incremental changes. Use principal component analysis (PCA) to correlate substituents with IC₅₀ shifts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
